Methyl 2-Acetamido-3-(4-pyridyl)propanoate
Description
Methyl 2-Acetamido-3-(4-pyridyl)propanoate is a chiral α-amino acid ester derivative characterized by a methyl ester group at the carboxylate position, an acetamido moiety at the α-carbon, and a 4-pyridyl substituent at the β-position. The 4-pyridyl group distinguishes it from phenyl- or other aryl-substituted analogs, introducing a heteroaromatic ring with a basic nitrogen atom.
Properties
IUPAC Name |
methyl 2-acetamido-3-pyridin-4-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8(14)13-10(11(15)16-2)7-9-3-5-12-6-4-9/h3-6,10H,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJCGDFXGVGJMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=NC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201199541 | |
| Record name | 4-Pyridinepropanoic acid, α-(acetylamino)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201199541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138808-56-7 | |
| Record name | 4-Pyridinepropanoic acid, α-(acetylamino)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138808-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinepropanoic acid, α-(acetylamino)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201199541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Acetamido-3-(4-pyridyl)propanoate typically involves the reaction of 4-pyridinepropanoic acid with acetic anhydride and methanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification reactions using automated reactors. These methods ensure high yield and purity of the final product, which is essential for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Acetamido-3-(4-pyridyl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridyl ring.
Reduction: Reduced forms of the ester group.
Substitution: Substituted derivatives at the pyridyl ring.
Scientific Research Applications
Methyl 2-Acetamido-3-(4-pyridyl)propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-Acetamido-3-(4-pyridyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural analogs of Methyl 2-Acetamido-3-(4-pyridyl)propanoate, emphasizing differences in the β-position substituents and their implications:
Electronic and Solubility Considerations
- The 4-pyridyl group introduces a basic nitrogen capable of protonation under acidic conditions, which may enhance aqueous solubility compared to purely aromatic substituents (e.g., phenyl or naphthyl). This property is critical for pharmaceutical applications .
- In contrast, electron-donating groups (e.g., methoxy in ) may stabilize resonance structures, affecting reaction pathways .
Biological Activity
Methyl 2-Acetamido-3-(4-pyridyl)propanoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an acetamido group attached to a propanoate backbone, with a pyridine ring that enhances its biological interactions. The presence of the pyridyl ring is crucial for its ability to engage with various biological targets, such as enzymes and receptors.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. It can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the context of its application, but generally include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptor Binding : It can bind to receptors, influencing signaling pathways that affect cellular functions.
- Modulation of Biomolecules : Interaction with nucleic acids or proteins can lead to changes in gene expression or protein activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Anticancer Activity
Preliminary studies have also explored the anticancer potential of this compound. It has been shown to induce apoptosis in certain cancer cell lines, indicating its role as a potential chemotherapeutic agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10.5 |
| MCF-7 | 8.3 |
| A549 | 12.0 |
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in models of neuroinflammation. Results indicated a reduction in pro-inflammatory cytokines and improved neuronal survival rates.
- Cardiovascular Applications : Another research effort focused on the compound's effects on cardiovascular health, demonstrating its ability to modulate lipid profiles and reduce oxidative stress in animal models.
Research Applications
This compound serves as a versatile building block in synthetic chemistry and has applications across various fields:
- Medicinal Chemistry : As a precursor for developing new therapeutic agents.
- Biological Research : Studied for its interactions with biomolecules and potential roles in disease modulation.
- Industrial Applications : Utilized in the synthesis of specialty chemicals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
